molecular formula C16H19N3O6 B14949179 Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone

Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone

Cat. No.: B14949179
M. Wt: 349.34 g/mol
InChI Key: HGCIKXBMJYFSJG-UHFFFAOYSA-N
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Description

Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone is a complex organic compound that features a morpholine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone typically involves the reaction of morpholine with 3-(morpholinocarbonyl)-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone involves its interaction with specific molecular targets. In biological systems, it can bind to complementary RNA sequences, thereby blocking RNA splicing or translation . This steric hindrance prevents the expression of certain genes, making it a valuable tool in gene knockdown studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone is unique due to its combination of a morpholine ring and a nitrophenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in applications requiring precise gene regulation and chemical synthesis.

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

[3-(morpholine-4-carbonyl)-5-nitrophenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H19N3O6/c20-15(17-1-5-24-6-2-17)12-9-13(11-14(10-12)19(22)23)16(21)18-3-7-25-8-4-18/h9-11H,1-8H2

InChI Key

HGCIKXBMJYFSJG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCOCC3

Origin of Product

United States

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